molecular formula C18H32ClNO2 B3978596 1-(dibutylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride

1-(dibutylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride

Cat. No. B3978596
M. Wt: 329.9 g/mol
InChI Key: MDPKIVHAJMRQPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(dibutylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is widely used in scientific research to study the functions and mechanisms of β2-adrenergic receptors.

Mechanism of Action

1-(dibutylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 acts as a competitive antagonist at β2-adrenergic receptors. It binds to the receptor and prevents the binding of endogenous agonists, such as epinephrine and norepinephrine. This results in a decrease in the activity of β2-adrenergic receptors.
Biochemical and Physiological Effects:
1-(dibutylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the relaxation of airway smooth muscle, reduce heart rate and contractility, and decrease lipolysis in adipose tissue. It has also been shown to have anti-inflammatory effects in various tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(dibutylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 in lab experiments is its high selectivity for β2-adrenergic receptors. This makes it a useful tool for studying the functions and mechanisms of these receptors. However, one limitation of using 1-(dibutylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 is its relatively low potency compared to other β2-adrenergic receptor antagonists. This can make it difficult to achieve complete inhibition of receptor activity in some experiments.

Future Directions

There are several future directions for research involving 1-(dibutylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551. One area of interest is the development of more potent and selective β2-adrenergic receptor antagonists for use in research and clinical settings. Another area of interest is the investigation of the role of β2-adrenergic receptors in various diseases and conditions, such as asthma and heart failure. Additionally, there is potential for the use of 1-(dibutylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 in drug discovery efforts aimed at developing new treatments for these and other conditions.

Scientific Research Applications

1-(dibutylamino)-3-(2-methylphenoxy)-2-propanol hydrochloride 118,551 is commonly used in scientific research to study the functions and mechanisms of β2-adrenergic receptors. It is often used as a reference compound in binding studies to determine the affinity of other ligands for β2-adrenergic receptors. It is also used in studies to investigate the role of β2-adrenergic receptors in various physiological processes, such as respiratory function and cardiac function.

properties

IUPAC Name

1-(dibutylamino)-3-(2-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2.ClH/c1-4-6-12-19(13-7-5-2)14-17(20)15-21-18-11-9-8-10-16(18)3;/h8-11,17,20H,4-7,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPKIVHAJMRQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC(COC1=CC=CC=C1C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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